

Cyclotraxin B as a selective TrkB inhibitor

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Compound of Interest

Compound Name: Cyclotraxin B

Cat. No.: B612440

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An In-depth Technical Guide to **Cyclotraxin B**: A Selective TrkB Inhibitor

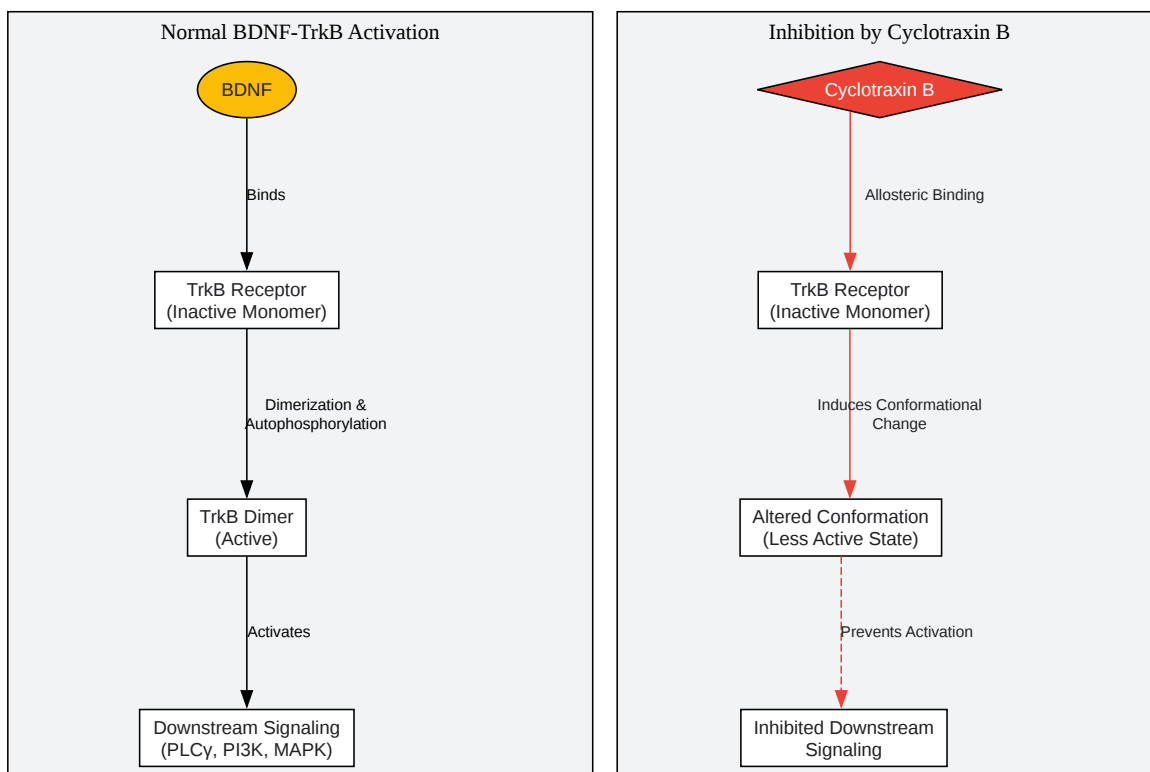
For Researchers, Scientists, and Drug Development Professionals

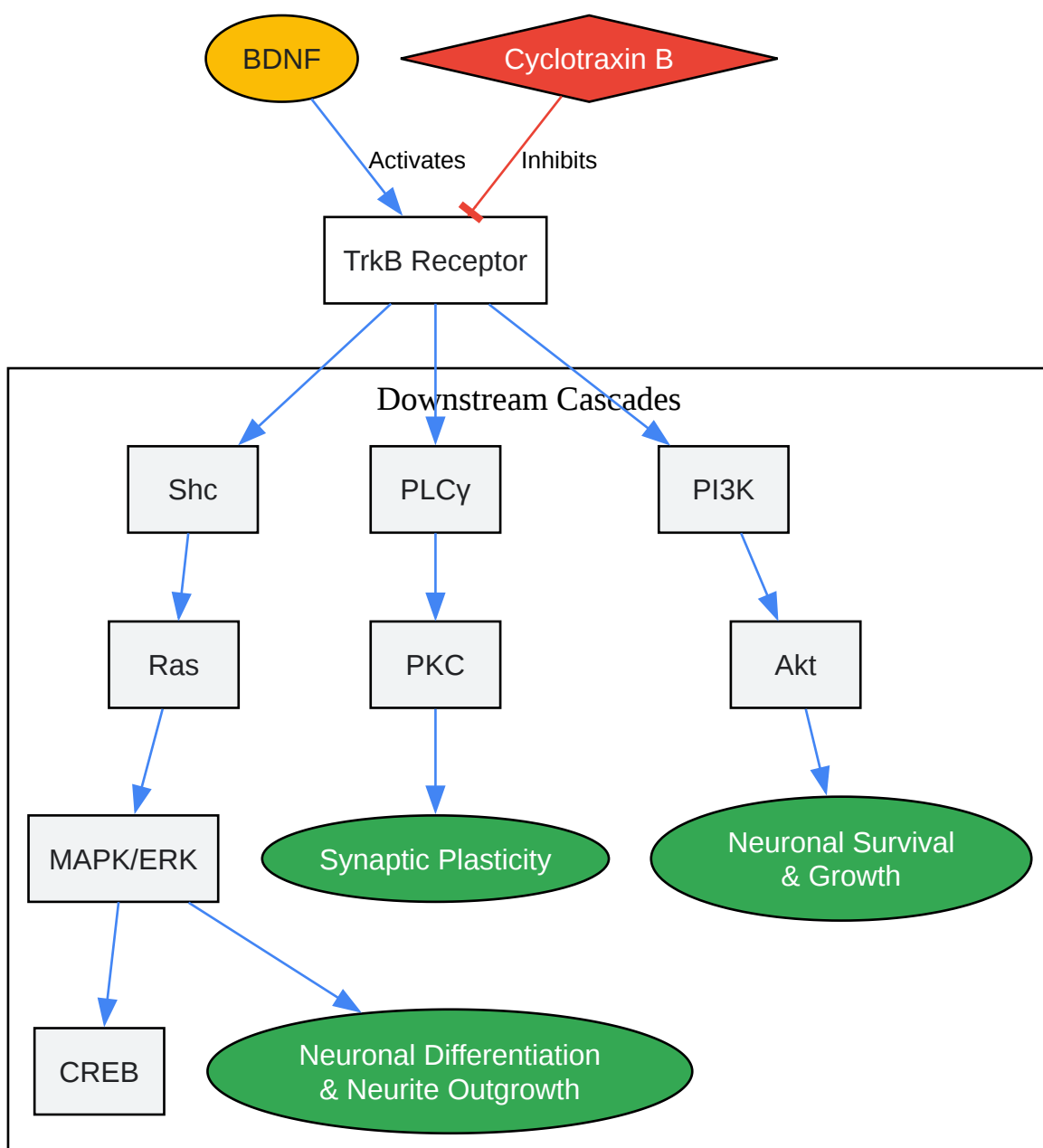
Abstract

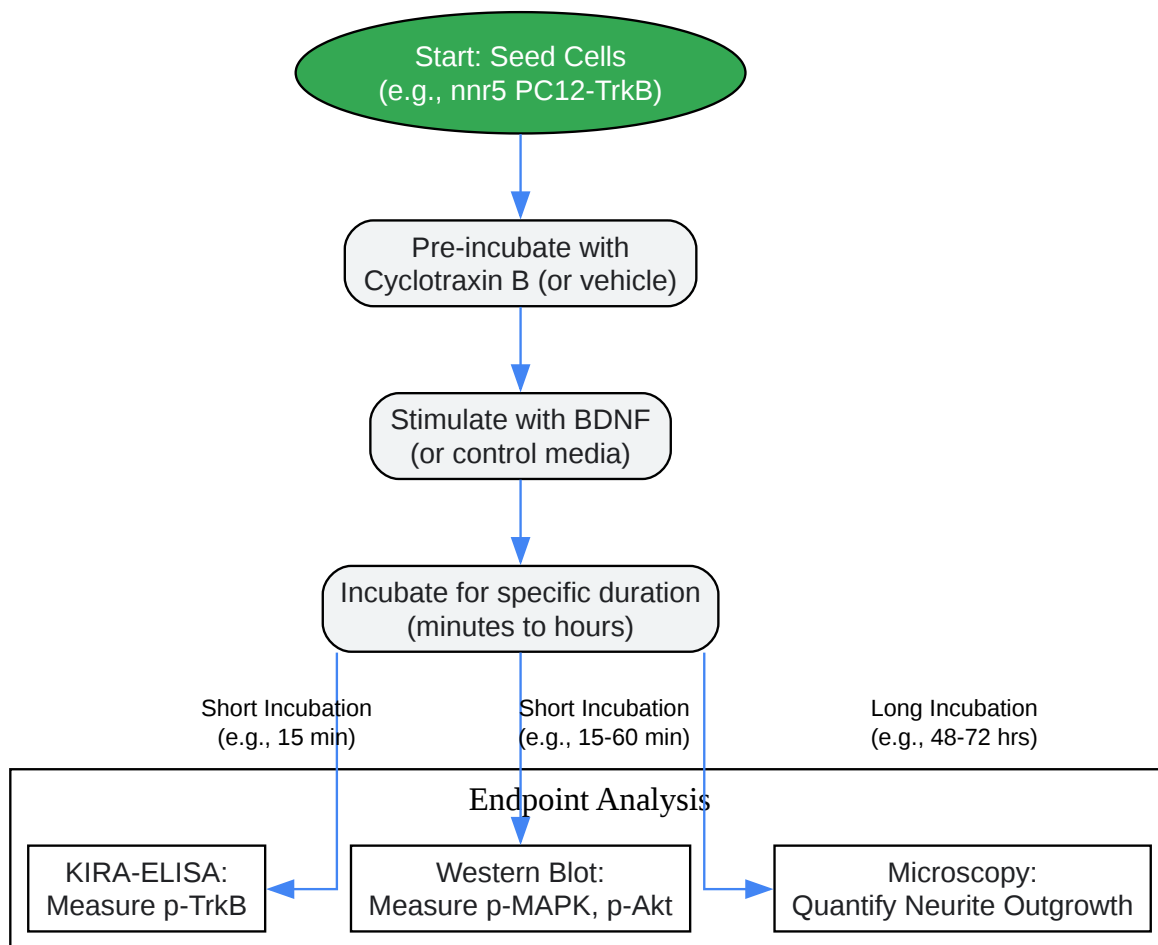
Cyclotraxin B is a potent and highly selective, cell-permeable, cyclic peptide antagonist of the Tropomyosin receptor kinase B (TrkB).[1][2][3] Developed through a peptidomimetic approach, it functions as a non-competitive, negative allosteric modulator of the TrkB receptor, the primary receptor for Brain-Derived Neurotrophic Factor (BDNF).[1][2] **Cyclotraxin B** inhibits both BDNF-dependent and basal TrkB activity with high potency, making it an invaluable tool for investigating the physiological and pathological roles of the BDNF/TrkB signaling pathway.[1][4] This document provides a comprehensive technical overview of **Cyclotraxin B**, including its mechanism of action, quantitative data, detailed experimental protocols, and relevant signaling pathways.

Mechanism of Action

Cyclotraxin B exerts its inhibitory effects through a non-competitive, allosteric mechanism.[1] It binds to a site on the TrkB receptor distinct from the BDNF binding site.[1][5] This binding event induces a conformational change in the receptor, shifting it to a less active state.[1][5] Consequently, **Cyclotraxin B** effectively inhibits the autophosphorylation and activation of the TrkB receptor, even in the presence of its ligand, BDNF.[1] A key feature of **Cyclotraxin B** is its ability to inhibit not only BDNF-induced TrkB activity but also the basal, ligand-independent activity of the receptor.[1][4] This makes it a powerful tool for studying processes involving TrkB transactivation or spontaneous dimerization.[1]







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References

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